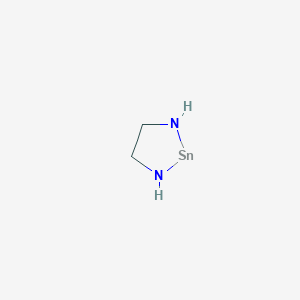
1,3,2-Diazastannolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Diazastannolidine is a unique organotin compound characterized by a five-membered ring containing two nitrogen atoms and one tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,2-Diazastannolidine can be synthesized through several methods. One common approach involves the reaction of stannous chloride with a diamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is conducted at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Diazastannolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tin atom in the compound can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of tin-hydride bonds.
Substitution: Substituted derivatives where the tin atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
1,3,2-Diazastannolidine has found applications in various scientific research fields:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3,2-Diazastannolidine involves its ability to coordinate with various substrates through its tin atom. This coordination facilitates catalytic reactions, particularly in organic synthesis. The compound’s unique structure allows it to interact with molecular targets, leading to the formation of new chemical bonds and the transformation of substrates.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazoles: These compounds also contain nitrogen atoms in a five-membered ring but lack the tin atom.
1,3,2-Diazaphospholenes: Similar in structure but contain a phosphorus atom instead of tin.
1,2-Diazastannolines: Contain a similar ring structure but with different substitution patterns.
Uniqueness
1,3,2-Diazastannolidine is unique due to the presence of the tin atom, which imparts distinct chemical reactivity and catalytic properties. This makes it particularly valuable in applications requiring specific coordination chemistry and catalytic activity.
Propiedades
Número CAS |
1120-60-1 |
|---|---|
Fórmula molecular |
C2H6N2Sn |
Peso molecular |
176.79 g/mol |
Nombre IUPAC |
1,3,2λ2-diazastannolidine |
InChI |
InChI=1S/C2H6N2.Sn/c3-1-2-4;/h3-4H,1-2H2;/q-2;+2 |
Clave InChI |
VQYNQVZSOUMGDD-UHFFFAOYSA-N |
SMILES canónico |
C1CN[Sn]N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
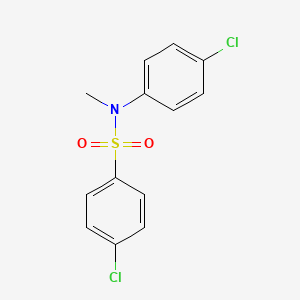

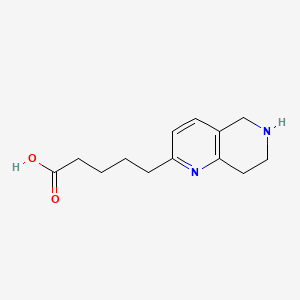
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
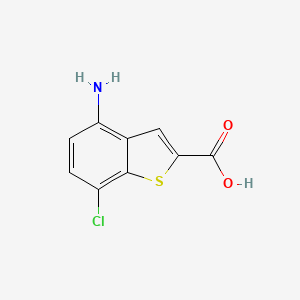
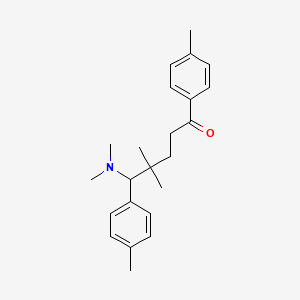
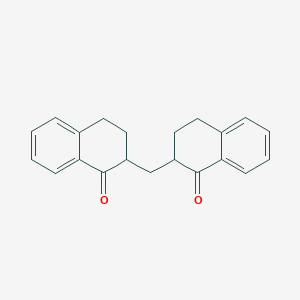
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
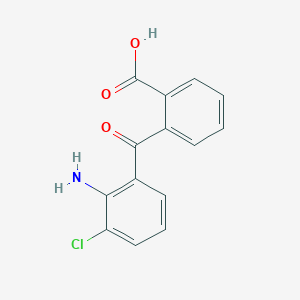
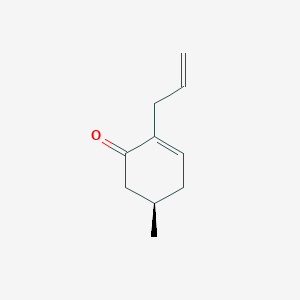
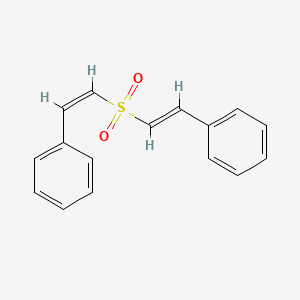
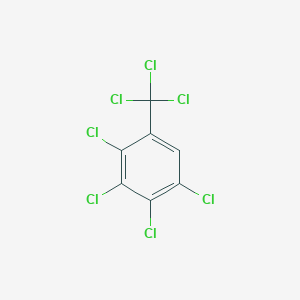
![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)
